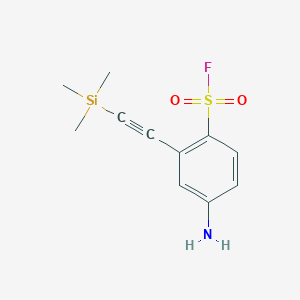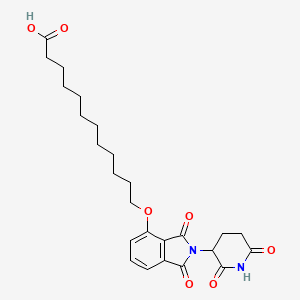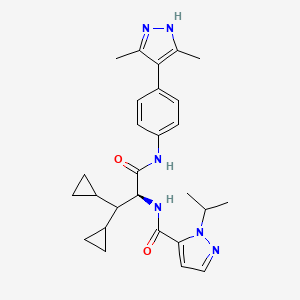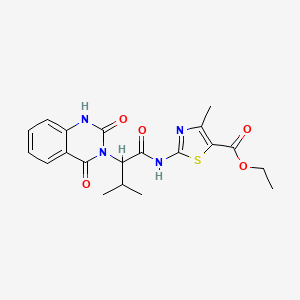
Arginine, N(2)-p-toluenesulfonyl-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a clear, colorless liquid that is primarily used as a fuel oxygenate to enhance the octane rating of gasoline and reduce exhaust emissions of volatile organic compounds . TAME is derived from C5 distillation fractions of naphtha and has a high boiling point of 86.3°C and a low freezing point of -80°C .
Métodos De Preparación
TAME is synthesized through the liquid-phase etherification of methanol and isopentene, which includes 2-methyl-1-butene and 2-methyl-2-butene, using a sulfonic acid ion-exchange resin as a catalyst . The industrial production of TAME involves a series of reactions where methanol reacts with isopentene in the presence of the catalyst to form TAME. The reaction conditions typically involve temperatures ranging from 313 to 343 K and the use of a batch reactor .
Análisis De Reacciones Químicas
TAME undergoes various chemical reactions, including:
Oxidation: TAME can be oxidized to form tert-amyl alcohol and formaldehyde under specific conditions.
Reduction: TAME can be reduced using metal hydrides to form tert-amyl alcohol.
Substitution: TAME can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides.
Aplicaciones Científicas De Investigación
TAME has a wide range of scientific research applications:
Chemistry: TAME is used as a solvent in organic synthesis due to its high boiling point and low freezing point, making it suitable for a wide range of reaction temperatures.
Biology: TAME is used as a solvent in the extraction of bioactive compounds from natural sources.
Medicine: TAME is being studied for its potential use in drug delivery systems due to its ability to dissolve various pharmaceutical compounds.
Mecanismo De Acción
TAME exerts its effects primarily through its role as an oxygenate in gasoline. By increasing the oxygen content in gasoline, TAME helps in the complete combustion of fuel, thereby reducing the emission of volatile organic compounds and other pollutants . In organic synthesis, TAME acts as a solvent that facilitates various chemical reactions by providing a suitable reaction medium .
Comparación Con Compuestos Similares
TAME is often compared with other oxygenates like methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE). While all three compounds serve as fuel oxygenates, TAME is unique due to its higher boiling point and lower freezing point, which allows for a wider range of reaction temperatures . Additionally, unlike MTBE, TAME does not require a stabilizer as it does not form peroxides on storage . Similar compounds include:
- Methyl tert-butyl ether (MTBE)
- Ethyl tert-butyl ether (ETBE)
- tert-Butyl ethyl ether (TBEE)
TAME’s unique properties make it a valuable compound in both industrial and research applications.
Propiedades
IUPAC Name |
methyl 5-(diaminomethylideneamino)-2-[(4-methylphenyl)sulfonylamino]pentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O4S/c1-10-5-7-11(8-6-10)23(20,21)18-12(13(19)22-2)4-3-9-17-14(15)16/h5-8,12,18H,3-4,9H2,1-2H3,(H4,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMJXALNHKIDOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CCCN=C(N)N)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl)pyrazole-3-carboxamide](/img/structure/B11935969.png)

![azanium;(2S,3S,4S,5R,6S)-6-[[(3S,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-5-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylate](/img/structure/B11935983.png)
![N-(4-fluorophenyl)-4,5-dimethyl-6-[(1S)-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl]pyrimidin-2-amine](/img/structure/B11935991.png)
![4-(difluoromethyl)-5-[4-[(3R)-3-methylmorpholin-4-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]pyridin-2-amine](/img/structure/B11935992.png)
![2-[2-[[4-[2-[2-[(Z)-hexadec-9-enoyl]oxyethylamino]ethylamino]-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]ethylamino]ethyl (Z)-hexadec-9-enoate](/img/structure/B11935996.png)



![(2S)-2-[(2S)-2-acetamido-4-methylpentanamido]-4-methyl-N-[(2R)-1-oxohexan-2-yl]pentanamide](/img/structure/B11936038.png)
![[(2R,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[6-[3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]hexanoyl-methylamino]propanoate](/img/structure/B11936042.png)


